molecular formula C20H19FN2OS B2874550 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 361470-19-1

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2874550
CAS No.: 361470-19-1
M. Wt: 354.44
InChI Key: PQGASVUEPPSOLP-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “4-tert-butylphenyl” part suggests a phenyl (benzene) ring substituted with a tert-butyl group at the 4th position. The “1,3-thiazol-2-yl” part indicates a thiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure would likely show the benzamide core structure, with the tert-butylphenyl and thiazolyl groups attached at the indicated positions. Unfortunately, without specific data or a crystallographic study, it’s difficult to predict the exact 3D conformation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Aggregation-Induced Emission Enhancement

Research has highlighted the development of phenylbenzoxazole-based organic compounds that exhibit distinct aggregation-induced emission enhancement (AIEE) characteristics. Such compounds, including N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, show significant solid-state fluorescence efficiency due to specific molecular packing in the aggregated state, driven by C–H···π interaction and various hydrogen bonds. The three-dimensional expansion of cross-dipole stacking in these compounds is a crucial factor for their emission enhancement in solids or aggregates (Qian et al., 2012).

Emissive quasi-TICT State and Nanosheet Growth

Another study on a similar phenylbenzoxazole-based compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB), elucidates the mechanism behind its condensed-state emission enhancement. The study finds that the transition to a nonemissive twisted intramolecular charge transfer (TICT) state is prohibited, favoring an intermediate emissive quasi-TICT state due to partial restriction of free intramolecular rotations in condensed states. This mechanism is pivotal for emission enhancement, with the molecular arrangement influencing the emission quantum efficiency (Li et al., 2015).

Antimicrobial Properties

Research into fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial properties. Compounds synthesized via the condensation of 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide and further reactions exhibited significant antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group is essential for enhancing this antimicrobial activity (Desai et al., 2013).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, as well as other related compounds, have been explored for various potential applications, including antimicrobial and anthelmintic activities. Such studies contribute to the understanding of the chemical and pharmacological properties of compounds with specific functional groups, providing a foundation for the development of new therapeutic agents (Sanjeevarayappa et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamides have biological activity and can act as enzyme inhibitors .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its biological activity, reactivity, and physical properties .

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-25-19(22-17)23-18(24)14-5-4-6-16(21)11-14/h4-12H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGASVUEPPSOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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